N-ethyl-2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1,8-naphthyridine-3-carboxamide
Vue d'ensemble
Description
N-ethyl-2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1,8-naphthyridine-3-carboxamide, also known as BMN-673, is a poly (ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are a class of drugs that have been shown to be effective in treating cancers with defects in the DNA damage response pathway. BMN-673 has been found to have potent antitumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancers.
Mécanisme D'action
N-ethyl-2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1,8-naphthyridine-3-carboxamide works by inhibiting PARP, an enzyme that plays a key role in repairing DNA damage. PARP inhibitors like this compound selectively kill cancer cells with defects in the DNA damage response pathway, such as BRCA1/2-mutated cancers, by exploiting a phenomenon known as synthetic lethality. In normal cells, PARP helps to repair DNA damage, but in cancer cells with defects in the DNA damage response pathway, PARP inhibition leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical studies. It selectively kills cancer cells with defects in the DNA damage response pathway, such as BRCA1/2-mutated cancers, while sparing normal cells. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1,8-naphthyridine-3-carboxamide has several advantages for lab experiments. It is a potent and selective PARP inhibitor that has been extensively studied for its potential use in cancer treatment. It has also been shown to enhance the effectiveness of other cancer treatments, making it a promising candidate for combination therapy. However, this compound has some limitations for lab experiments. It is a relatively new drug that is still being evaluated in clinical trials, and its long-term safety and efficacy have not yet been established.
Orientations Futures
There are several future directions for research on N-ethyl-2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1,8-naphthyridine-3-carboxamide. One area of research is the development of combination therapies that include this compound. PARP inhibitors like this compound have been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy, and there is potential for even greater efficacy with combination therapy. Another area of research is the identification of biomarkers that can predict response to PARP inhibitors like this compound. Biomarkers can help to identify patients who are most likely to benefit from treatment with this compound and can also help to monitor treatment response. Finally, there is potential for the development of new PARP inhibitors that are even more potent and selective than this compound.
Applications De Recherche Scientifique
N-ethyl-2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1,8-naphthyridine-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in treating cancers with defects in the DNA damage response pathway, such as BRCA1/2-mutated breast and ovarian cancers. This compound works by inhibiting PARP, an enzyme that plays a key role in repairing DNA damage. By inhibiting PARP, this compound prevents cancer cells from repairing their DNA, leading to cell death.
Propriétés
IUPAC Name |
N-ethyl-2-methyl-N-[(E)-3-phenylprop-2-enyl]-1,8-naphthyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-3-24(14-8-11-17-9-5-4-6-10-17)21(25)19-15-18-12-7-13-22-20(18)23-16(19)2/h4-13,15H,3,14H2,1-2H3/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWKVXFLXIGETG-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC1=CC=CC=C1)C(=O)C2=C(N=C3C(=C2)C=CC=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C/C=C/C1=CC=CC=C1)C(=O)C2=C(N=C3C(=C2)C=CC=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.